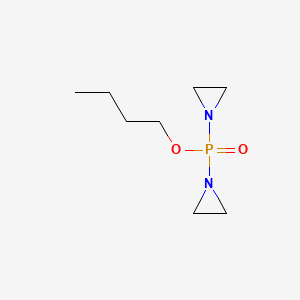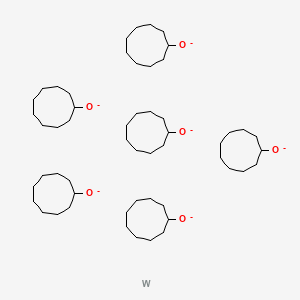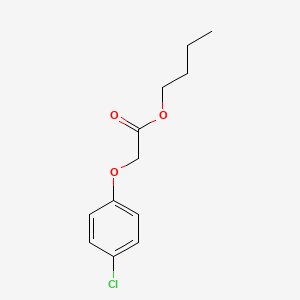
Butyl (4-chlorophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl (4-chlorophenoxy)acetate is an organic compound with the molecular formula C12H15ClO3. It is a derivative of phenoxyacetic acid, where the hydrogen atom of the carboxyl group is replaced by a butyl group, and a chlorine atom is substituted at the para position of the phenyl ring. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyl (4-chlorophenoxy)acetate can be synthesized through the esterification of (4-chlorophenoxy)acetic acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of butanol, and water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more advanced techniques, such as reactive distillation or membrane reactors. These methods enhance the efficiency of the esterification process and improve the yield of the desired product. For example, a membrane reactor using an Amberlyst-15 catalyst has been shown to achieve a high conversion rate of n-butanol to butyl acetate .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl (4-chlorophenoxy)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield (4-chlorophenoxy)acetic acid and butanol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide at elevated temperatures.
Substitution: Reagents such as sodium amide or thiourea can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
Hydrolysis: (4-chlorophenoxy)acetic acid and butanol.
Substitution: Various substituted phenoxyacetic acid derivatives.
Oxidation: Quinones and other oxidized phenolic compounds.
Applications De Recherche Scientifique
Butyl (4-chlorophenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of butyl (4-chlorophenoxy)acetate is primarily related to its structural similarity to auxins, a class of plant hormones. When applied to plants, it mimics the action of natural auxins, leading to uncontrolled growth and eventually plant death. This makes it effective as a herbicide. The compound targets specific molecular pathways involved in plant growth regulation, such as the auxin signaling pathway .
Comparaison Avec Des Composés Similaires
Butyl (4-chlorophenoxy)acetate can be compared with other similar compounds, such as:
(4-chlorophenoxy)acetic acid: The parent compound, which lacks the butyl ester group.
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mode of action but with two chlorine atoms on the phenyl ring.
Mecoprop: Another phenoxy herbicide with a methyl group attached to the phenyl ring.
Uniqueness
This compound is unique due to its specific ester group, which can influence its solubility, volatility, and overall effectiveness as a herbicide compared to its parent compound and other similar herbicides .
Propriétés
Numéro CAS |
52716-17-3 |
|---|---|
Formule moléculaire |
C12H15ClO3 |
Poids moléculaire |
242.70 g/mol |
Nom IUPAC |
butyl 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C12H15ClO3/c1-2-3-8-15-12(14)9-16-11-6-4-10(13)5-7-11/h4-7H,2-3,8-9H2,1H3 |
Clé InChI |
GZKDUBJVOZXJOU-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)COC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


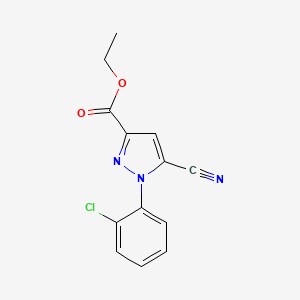
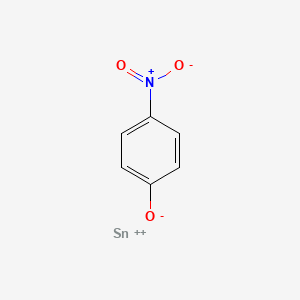

![2-Propenoic acid, 3-[3-(3-methoxypropoxy)propoxy]propyl ester](/img/structure/B13761623.png)
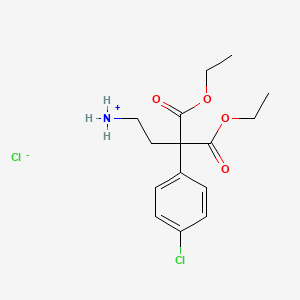

![tert-butyl-[(3Z)-5-[tert-butyl(dimethyl)silyl]oxy-3-[(2Z)-2-[1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B13761648.png)
![[4-(chloromethyl)-3-methylphenyl] ethyl carbonate](/img/structure/B13761651.png)
![2-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13761655.png)


